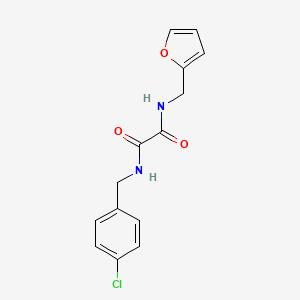
1-(2-phenylpropyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylpropyl)-4-(2-pyridinyl)piperazine, commonly known as PPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
PPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. PPP also acts as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. These pharmacological actions contribute to PPP's anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PPP has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, PPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPP has several advantages for lab experiments, including its high potency and selectivity for specific receptor subtypes. However, PPP also has limitations, including its potential toxicity and lack of specificity for other receptor subtypes.
Direcciones Futuras
Future research on PPP should focus on its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Additional studies are needed to determine the optimal dosage and administration of PPP for different medical conditions. Furthermore, research should be conducted to investigate the safety and potential side effects of PPP in humans.
Métodos De Síntesis
PPP can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 2-pyridinecarboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 1-benzylpiperazine with 2-chloropyridine in the presence of a base.
Aplicaciones Científicas De Investigación
PPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. PPP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In addition, PPP has been found to have anti-cancer properties, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(2-phenylpropyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-16(17-7-3-2-4-8-17)15-20-11-13-21(14-12-20)18-9-5-6-10-19-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMLYWDFDMYPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole](/img/structure/B5051193.png)

![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5051211.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B5051215.png)
![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)


![N-(2,4-dichlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5051283.png)

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5051291.png)
![ethyl 2-benzyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5051299.png)